1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15297363
Molecular Formula: C19H16ClN3O2
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN3O2 |
|---|---|
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C19H16ClN3O2/c1-12-3-4-13(2)16(11-12)21-19(25)18-17(24)9-10-23(22-18)15-7-5-14(20)6-8-15/h3-11H,1-2H3,(H,21,25) |
| Standard InChI Key | KBXIWDCESCLGQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Introduction
1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridazines. It features a unique structure with a chlorophenyl group and a dimethylphenyl moiety attached to a dihydropyridazine core, which is known for its potential biological activities. This compound is of interest in medicinal chemistry due to its potential applications in various therapeutic areas.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common method involves reacting 2,5-dimethylphenyl hydrazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.
Synthesis Steps
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Preparation of Precursors: Synthesis of necessary precursors such as 2,5-dimethylphenyl hydrazine and 4-chlorobenzoyl chloride.
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Reaction Setup: Combine the precursors in a suitable solvent with a base like triethylamine.
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Formation of Amide Bond: React the mixture under controlled conditions to form the amide bond.
Biological Activities and Potential Applications
Compounds similar to 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide have shown significant biological activities, including potential roles in inhibiting enzymes involved in inflammatory pathways or cellular signaling processes. The presence of the chlorophenyl group may enhance its lipophilicity, facilitating membrane penetration and potentially increasing its efficacy in biological systems.
Potential Applications Table
| Application Area | Potential Role |
|---|---|
| Medicinal Chemistry | Inhibitor for certain enzymes |
| Pharmacology | Potential therapeutic effects due to enhanced lipophilicity |
| Biological Research | Study of cellular signaling processes |
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